molecular formula C14H20FN3O3S B4440238 1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide

Cat. No. B4440238
M. Wt: 329.39 g/mol
InChI Key: BQRHRVRXUATDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide, also known as DAPT, is a small molecule inhibitor that has been used extensively in scientific research. DAPT is a gamma-secretase inhibitor that has been shown to block the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis.

Mechanism of Action

1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide inhibits the gamma-secretase complex, which is responsible for the cleavage of Notch receptors. By inhibiting gamma-secretase, 1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide blocks the cleavage of Notch receptors, leading to the downregulation of downstream target genes. The Notch signaling pathway plays a critical role in cell differentiation, proliferation, and apoptosis, and the inhibition of this pathway by 1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide has been shown to have significant effects on various biological processes.
Biochemical and Physiological Effects
1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide has been shown to have significant effects on various biological processes, including cell differentiation, proliferation, and apoptosis. 1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide has been shown to induce apoptosis in cancer cells by downregulating the expression of anti-apoptotic genes. 1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide has also been shown to promote the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes. 1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its specificity for the Notch signaling pathway and its ability to inhibit gamma-secretase activity. However, 1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide also has several limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

There are several future directions for research on 1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide, including its use in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. 1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide has also been shown to have potential applications in regenerative medicine, particularly in the differentiation of stem cells into specific cell types. Further research is needed to elucidate the mechanisms underlying the effects of 1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide and to optimize its use in various applications.
Conclusion
In conclusion, 1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide is a small molecule inhibitor that has been extensively used in scientific research to study the Notch signaling pathway and its role in various biological processes. 1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its specificity for the Notch signaling pathway and its ability to inhibit gamma-secretase activity. However, 1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide also has several limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use. Further research is needed to optimize the use of 1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide in various applications and to elucidate the mechanisms underlying its effects.

Scientific Research Applications

1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide has been used extensively in scientific research to study the Notch signaling pathway and its role in various biological processes. 1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide has been shown to inhibit the cleavage of Notch receptors, leading to the downregulation of downstream target genes. 1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide has been used to study the role of Notch signaling in cancer, neurodegenerative diseases, and cardiovascular diseases. 1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide has also been used in stem cell research to promote the differentiation of stem cells into specific cell types.

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(4-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O3S/c1-17(2)22(20,21)18-9-7-11(8-10-18)14(19)16-13-5-3-12(15)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRHRVRXUATDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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